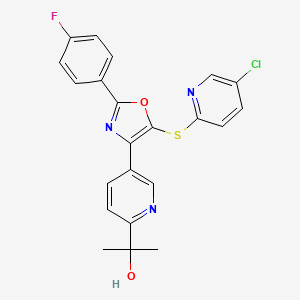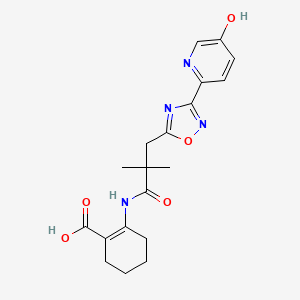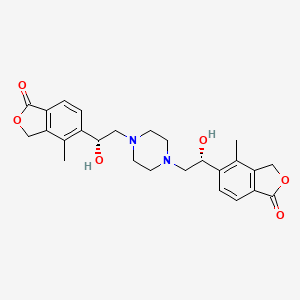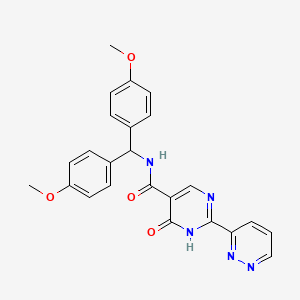
ML418
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML418 is a potent and selective blocker of the inward rectifier potassium channel Kir7.1, with an IC50 value of 310 nM. It also inhibits Kir6.2/SUR1 with similar potency. This compound is known for its ability to penetrate the central nervous system, making it a valuable tool in neurological research .
Mechanism of Action
ML418, also known as Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate, is a potent and selective inhibitor of the inward rectifier potassium (Kir) channel Kir7.1 .
Target of Action
The primary target of this compound is the Kir7.1 potassium channel . This channel, also known as KCNJ13, plays a crucial role in various physiological processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy .
Mode of Action
This compound acts as a selective, sub-micromolar pore blocker of the Kir7.1 potassium channel . It inhibits Kir7.1 with an IC50 value of 0.31 μM . It also inhibits Kir6.2 with similar potency . It exhibits superior selectivity over other Kir channels .
Biochemical Pathways
The Kir7.1 channel is a key regulator of several biochemical pathways. It plays a significant role in melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy . The inhibition of Kir7.1 by this compound can influence these pathways and their downstream effects.
Pharmacokinetics
It is known that this compound exhibitsCNS penetration , indicating its ability to cross the blood-brain barrier .
Result of Action
The inhibition of Kir7.1 by this compound can lead to changes in melanocortin signaling, electrolyte homeostasis, and uterine muscle contractility . For instance, it has been reported that the reduction of Kir7.1 function can influence renal electrolyte excretion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties, such as its CNS penetration, can be affected by factors like the blood-brain barrier . .
Biochemical Analysis
Biochemical Properties
ML418 interacts with the Kir7.1 potassium channel, inhibiting it with an IC50 value of 0.31 μM . This interaction is highly selective, with this compound displaying over 17-fold selectivity for Kir7.1 over other potassium channels such as Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1 .
Cellular Effects
The inhibition of the Kir7.1 potassium channel by this compound influences cell function by altering the flow of potassium ions across the cell membrane . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the physiological context .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Kir7.1 potassium channel and inhibiting its function . This binding interaction blocks the flow of potassium ions through the channel, which can influence enzyme activity, change gene expression, and alter cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as the compound’s stability and degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, although the specific effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized in the literature. Given its role as a Kir7.1 potassium channel inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in potassium ion transport .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized in the literature. Given its ability to penetrate the CNS, it is likely that this compound interacts with transporters or binding proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is not well characterized in the literature. Given its role as a Kir7.1 potassium channel inhibitor, it is likely that this compound localizes to the cell membrane where these channels are typically found .
Preparation Methods
The synthesis of ML418 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
ML418 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
ML418 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the properties and functions of potassium channels.
Biology: Helps in understanding the role of potassium channels in cellular processes.
Medicine: Investigated for its potential therapeutic applications in neurological disorders, cardiovascular diseases, and muscle disorders.
Industry: Utilized in the development of new drugs targeting potassium channels
Comparison with Similar Compounds
ML418 is unique due to its high selectivity and potency for the Kir7.1 channel. Similar compounds include:
VU590: Another Kir channel blocker but with less selectivity.
Minoxidil sulfate: Known for its vasodilatory effects but less selective for Kir7.1.
Glibenclamide: An antidiabetic drug that also affects potassium channels but with broader activity
This compound stands out due to its superior selectivity and ability to penetrate the central nervous system, making it a valuable tool for both research and potential therapeutic applications.
Properties
IUPAC Name |
propan-2-yl N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIXCQOSULUGBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)
![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)



![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)
![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)
![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)
